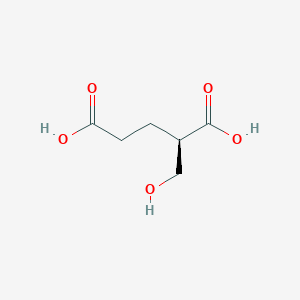
(2R)-2-(hydroxymethyl)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Hydroxymethylglutaric acid is an organic compound with the molecular formula C6H10O5 It is a chiral molecule, meaning it has a non-superimposable mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-hydroxymethylglutaric acid can be achieved through several methods. One common approach involves the reduction of 2-hydroxymethylglutaric acid derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of ®-2-hydroxymethylglutaric acid often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of keto acids or esters is a common method, utilizing enzymes like alcohol dehydrogenases or reductases. These processes are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Hydroxymethylglutaric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid, resulting in the formation of 2-ketoglutaric acid.
Reduction: The compound can be reduced to form 2-hydroxymethylglutaric acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: 2-Ketoglutaric acid.
Reduction: Various 2-hydroxymethylglutaric acid derivatives.
Substitution: Halogenated or aminated derivatives of 2-hydroxymethylglutaric acid.
Wissenschaftliche Forschungsanwendungen
®-2-Hydroxymethylglutaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of ®-2-hydroxymethylglutaric acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Ketoglutaric acid: A key intermediate in the Krebs cycle, involved in energy production.
2-Hydroxyglutaric acid: A related compound with similar chemical properties but different biological roles.
Glutaric acid: A dicarboxylic acid with structural similarities but lacking the hydroxymethyl group.
Uniqueness: ®-2-Hydroxymethylglutaric acid is unique due to its chiral nature and the presence of both hydroxyl and carboxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H10O5 |
|---|---|
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
(2R)-2-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10O5/c7-3-4(6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/t4-/m1/s1 |
InChI-Schlüssel |
XPQIPNORJZZYPV-SCSAIBSYSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@H](CO)C(=O)O |
Kanonische SMILES |
C(CC(=O)O)C(CO)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















